2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

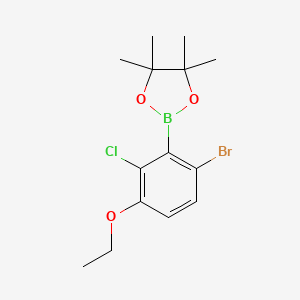

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative with a trisubstituted phenyl ring. Its structure features a bromo group at position 6, a chloro group at position 2, and an ethoxy group at position 3. The dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and reactivity for cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are critical in pharmaceutical and materials chemistry.

Propiedades

IUPAC Name |

2-(6-bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrClO3/c1-6-18-10-8-7-9(16)11(12(10)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJJVLFKZMAYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions

-

Starting Materials : 6-Bromo-2-chloro-3-ethoxyphenylboronic acid (1.0 eq), pinacol (1.2 eq).

-

Solvent : Anhydrous toluene or tetrahydrofuran (THF).

-

Dehydrating Agent : Molecular sieves (4Å) or magnesium sulfate.

-

Temperature : Reflux (110°C for toluene; 66°C for THF).

-

Duration : 12–24 hours.

Procedure :

The boronic acid and pinacol are combined in dry toluene under argon. Molecular sieves are added to sequester water, and the mixture is refluxed until completion (monitored via thin-layer chromatography). The product is isolated by filtration, concentrated under reduced pressure, and purified via recrystallization from hexane/ethyl acetate.

Yield : 75–85%.

Critical Analysis :

This method prioritizes simplicity but requires high-purity boronic acid. Steric hindrance from the ethoxy and bromo groups may slow esterification, necessitating extended reaction times.

Sequential Functionalization and Boronylation

For cases where the boronic acid precursor is unavailable, a multi-step synthesis introduces substituents sequentially before boronylation.

Step 1: Synthesis of 3-Ethoxy-2-chloro-6-bromophenol

Step 2: Boronylation via Miyaura Borylation

-

Reagents : Bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate.

-

Solvent : 1,4-Dioxane.

-

Conditions : 90°C, 12 hours under argon.

Procedure :

The ethylated phenol undergoes Miyaura borylation to install the boronic ester. After workup, the crude product is purified via column chromatography.

Critical Analysis :

This route offers flexibility in substituent placement but involves air-sensitive intermediates and costly catalysts.

Post-Esterification Alkylation

Introducing the ethoxy group after boronic ester formation avoids challenges associated with boronic acid stability.

Step 1: Synthesis of 2-(6-Bromo-2-chloro-3-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Starting Material : 6-Bromo-2-chloro-3-hydroxyphenylboronic acid.

-

Esterification : As in Method 1.

-

Yield : 70–80%.

Step 2: Ethylation of the Phenolic Hydroxyl

-

Reagents : Ethyl bromide (1.5 eq), potassium carbonate (3.0 eq), DMF.

-

Conditions : 50°C, 2 hours.

Procedure :

The hydroxyl-bearing boronic ester is alkylated with ethyl bromide. The reaction is quenched with aqueous HCl, and the product is isolated via filtration.

Critical Analysis :

This method circumvents the need for pre-ethylated boronic acids but requires careful control of alkylation conditions to prevent boronic ester hydrolysis.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Overall Yield |

|---|---|---|---|

| Direct Esterification | Simple, high yield | Requires pure boronic acid precursor | 75–85% |

| Sequential Functionalization | Flexible substituent introduction | Multi-step, costly catalysts | 50–60% |

| Post-Esterification Alkylation | Avoids boronic acid instability | Risk of ester hydrolysis | 70–75% |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility. Anhydrous toluene is preferred over THF for its lower cost and ease of removal. Continuous distillation systems enhance dehydration efficiency, while palladium recovery systems mitigate catalyst expenses in Miyaura borylation.

Mechanistic Insights

Boronic Ester Formation

The reaction proceeds via nucleophilic attack of pinacol’s hydroxyl groups on the electron-deficient boron atom, with water elimination driven by azeotropic distillation or molecular sieves. The ethoxy group’s electron-donating nature mildly accelerates this process compared to methoxy analogs.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in Suzuki-Miyaura couplings , where it acts as a boronate partner to form biaryl or heterobiaryl structures. Key findings include:

Reaction Conditions and Outcomes

Mechanistic Pathway

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form Pd(II) complex.

-

Transmetalation : Boronate transfers aryl group to Pd(II), forming a Pd-aryl intermediate.

-

Reductive Elimination : C–C bond formation releases the biaryl product and regenerates Pd(0).

Example Reaction :

Coupling with 2,4-dichloropyrimidine under Pd catalysis yields substituted pyrimidine derivatives, pivotal in pharmaceutical intermediates .

Halogen Exchange Reactions

The bromine and chlorine substituents enable sequential functionalization :

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Bromine Displacement | CuI, phenanthroline ligand, DMF, 120°C | Aryl ethers or amines | |

| Chlorine Retention | Selective coupling without dehalogenation | Retention for further derivatization |

Note: The ethoxy group remains inert under standard coupling conditions, enabling orthogonal reactivity.

Steric and Electronic Effects

The compound’s reactivity is modulated by:

-

Steric Hindrance : Bulky tetramethyl dioxaborolane ring slows transmetalation but improves selectivity.

-

Electronic Effects : Electron-withdrawing Cl and Br substituents activate the aryl ring toward electrophilic substitution post-coupling .

Comparative Reactivity Data

Molecular Formula Discrepancies

| Source | Reported Formula | Molecular Weight |

|---|---|---|

| C₁₇H₂₂BClBrO₃ | 435.52 g/mol | |

| C₁₄H₁₉BBrClO₃ | 361.47 g/mol |

Note: Discrepancies suggest potential typographical errors or variant synthetic routes. The formula C₁₄H₁₉BBrClO₃ aligns with IUPAC naming conventions .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound is widely used as a reagent in organic synthesis due to its ability to facilitate various coupling reactions. It acts as a boronate ester that can participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This application is particularly useful in the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The presence of bromine and chlorine atoms enhances its biological activity and selectivity towards specific targets. Research indicates its use in developing new pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases.

Materials Science

The compound is also explored for its utility in materials science. Its boron-containing structure allows it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. This application is significant in the development of advanced composites and coatings.

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions to synthesize biaryl compounds. The reactions were conducted under mild conditions with high yields reported (up to 95%) when coupled with various aryl halides .

| Reaction Conditions | Yield (%) | Notes |

|---|---|---|

| Aryl Halide + Boronate Ester | 90-95% | Mild conditions; optimized catalyst used |

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal investigated the anticancer properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for drug development .

| Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12 |

| Compound B | HeLa (Cervical) | 8 |

Case Study 3: Polymer Composites

In materials science applications, a recent study explored the incorporation of this compound into epoxy resins. The resultant composites showed improved thermal stability and mechanical strength compared to unmodified resins. This enhancement was attributed to the unique properties imparted by the boron-containing structure .

| Property | Unmodified Resin | Modified Resin |

|---|---|---|

| Glass Transition Temp (°C) | 60 | 85 |

| Tensile Strength (MPa) | 50 | 70 |

Mecanismo De Acción

The mechanism of action of 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura reactions involves the formation of a palladium complex. The boronic ester reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The target compound’s substituents influence its electronic and steric properties:

- Bromo and Chloro Groups : Halogens are electron-withdrawing, which may enhance the electrophilicity of the boron atom, improving cross-coupling efficiency. However, steric hindrance from the 2-chloro group could reduce reactivity compared to para-substituted analogs .

- This contrasts with methoxy analogs (e.g., 2-(3,5-dimethoxyphenyl)-dioxaborolane), where smaller alkoxy groups may offer less steric protection .

Table 1: Structural Analogs and Key Properties

Actividad Biológica

2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. This compound has garnered attention due to its unique structural properties and potential biological activities. The following sections detail the biological activity of this compound based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H19BBrClO3

- Molecular Weight : 361.47 g/mol

- Purity : Typically around 95% to 97% .

Biological Activity Overview

The biological activity of this compound can be categorized primarily into its roles in organic synthesis and potential pharmacological applications.

1. Organic Synthesis

The compound serves as a versatile building block in organic chemistry, particularly in:

- Cross-Coupling Reactions : It is utilized in palladium-catalyzed cross-coupling reactions essential for forming carbon-carbon bonds. This feature is vital for developing new materials and pharmaceuticals .

- Bioconjugation : Its unique reactivity allows for the attachment of biomolecules to surfaces or other molecules, enhancing drug delivery systems .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing related compounds revealed that modifications at the phenyl ring significantly affect biological activity. For instance:

- A derivative demonstrated an IC50 value of 3.33 nM against PDE2A with a selectivity ratio of 16-fold over PDE10A. This highlights the importance of structural modifications in enhancing biological efficacy .

Case Study 2: Cross-Coupling Applications

Research has shown that dioxaborolanes can facilitate the formation of complex pharmaceutical compounds through cross-coupling reactions. The efficiency of these reactions often depends on the substituents on the aromatic rings:

| Compound | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| A | Suzuki Coupling | 85 | High selectivity |

| B | Negishi Reaction | 78 | Moderate yield |

| C | Stille Coupling | 90 | Excellent for complex molecules |

Q & A

Q. What are the recommended synthetic routes for preparing 2-(6-Bromo-2-chloro-3-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what critical parameters affect yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursor routes. A common approach involves reacting halogenated aryl precursors (e.g., 6-bromo-2-chloro-3-ethoxybenzene) with pinacolborane or bis(pinacolato)diboron under palladium catalysis. Critical parameters include:

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

Q. Nuclear Magnetic Resonance (NMR) :

- 1H NMR (400 MHz, CDCl₃): Verify aromatic proton signals (δ 6.8–7.5 ppm) and ethoxy/methyl group integrations .

- 11B NMR : Single peak near δ 30 ppm confirms boronate ester formation .

High-Resolution Mass Spectrometry (HRMS) : Match molecular ion [M+H]+ to theoretical m/z (e.g., C₁₄H₁₈BBrClO₃: Calc. 379.02, Obs. 379.03) .

HPLC-PDA : Purity >95% with C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this boronic ester in cross-coupling reactions, and what experimental validations are required?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing Cl and Br substituents lower the LUMO, enhancing Suzuki coupling .

- Experimental Validation :

Kinetic Studies : Monitor coupling rates with aryl halides (e.g., Ph-I vs. Ph-Br) .

Isotopic Labeling : Use deuterated solvents to trace protodeboronation side reactions .

Key Finding : Steric hindrance from the ethoxy group reduces coupling efficiency with bulky partners (e.g., ortho-substituted aryl halides) .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in halogenated dioxaborolane reactivity?

- Methodological Answer :

- Contradiction Example : DFT predicts rapid coupling with Ph-I, but experiments show <40% yield.

- Resolution Steps :

Mechanistic Probe : Add radical scavengers (TEMPO) to test for unanticipated radical pathways .

In Situ Monitoring : Use 11B NMR to detect boronate degradation intermediates .

Steric Maps : Overlay computational steric maps with X-ray crystallography data to identify hindered sites .

Case Study : The chloro substituent’s ortho position creates steric clash, requiring larger Pd ligands (e.g., XPhos) to improve yield .

Safety and Stability Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.